Ac-FLTD-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

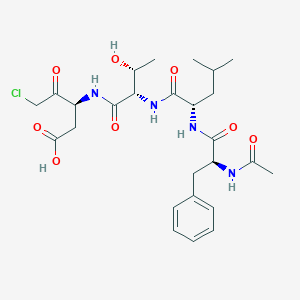

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWNTWGHVCSMJP-WPUDHWPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-FLTD-CMK: A Deep Dive into its Mechanism of Action as a Potent Inflammatory Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) has emerged as a critical research tool for investigating inflammatory signaling pathways. It is a synthetic, cell-permeable peptide inhibitor designed to specifically target inflammatory caspases, thereby blocking the downstream events of inflammasome activation, namely the cleavage of Gasdermin D (GSDMD), pyroptotic cell death, and the release of potent pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: Targeting Inflammatory Caspases

This compound is a rationally designed inhibitor derived from the cleavage site of Gasdermin D (GSDMD), the primary substrate of inflammatory caspases.[1][2] Its core mechanism revolves around the irreversible inhibition of specific inflammatory caspases, including caspase-1, caspase-4, caspase-5, and their murine homolog, caspase-11.[3][4][5][6][7][8] The specificity of this compound is a key attribute, as it does not significantly inhibit apoptotic caspases such as caspase-3.[1][3][4] This selectivity allows for the precise dissection of inflammatory versus apoptotic cell death pathways.

The molecular interaction between this compound and its primary target, caspase-1, has been elucidated through crystallographic studies.[3][4][9] this compound binds to the catalytic groove of the caspase-1 p10/p20 heterodimer.[9] This binding is stabilized by both hydrophobic interactions and hydrogen bonds.[3][4][9] The chloromethylketone (CMK) moiety of the inhibitor forms a covalent bond with the cysteine residue (Cys285) in the active site of caspase-1, leading to irreversible inhibition.[9] By occupying the active site, this compound physically obstructs the recognition and subsequent cleavage of GSDMD by the inflammatory caspases.[9]

Quantitative Inhibition Data

The potency of this compound against various inflammatory caspases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below:

| Target Caspase | IC50 Value |

| Caspase-1 | 46.7 nM[3][5][6][7] |

| Caspase-4 | 1.49 µM[3][5][6][7] |

| Caspase-5 | 329 nM (0.329 µM)[3][5][6][7][9] |

| Caspase-11 | Inhibition demonstrated, specific IC50 not consistently reported[3][4] |

| Caspase-3 | Not a target[1][3][4] |

Signaling Pathway Inhibition

This compound effectively blocks both the canonical and non-canonical inflammasome pathways, which are critical components of the innate immune response.

Canonical Inflammasome Pathway

In the canonical pathway, various stimuli (e.g., microbial molecules, crystalline substances) lead to the assembly of an inflammasome complex (e.g., NLRP3, AIM2). This complex recruits and activates pro-caspase-1. Activated caspase-1 then proceeds to cleave pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves GSDMD. This compound directly inhibits caspase-1, thus preventing both cytokine maturation and GSDMD cleavage.

Non-Canonical Inflammasome Pathway

The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This directly activates caspase-4 and caspase-5 in humans, and caspase-11 in mice. These caspases also cleave GSDMD, leading to pyroptosis. This compound's inhibitory action on caspases-4, -5, and -11 makes it a valuable tool for studying this pathway as well.

Experimental Protocols

The inhibitory effects of this compound have been validated through a series of key experiments. The general methodologies are outlined below.

In Vitro Caspase Activity Assay

Objective: To determine the IC50 values of this compound for specific caspases.

Methodology:

-

Recombinant active caspases (e.g., caspase-1, -4, -5) are incubated with a fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1).

-

A range of concentrations of this compound is added to the reaction.

-

The cleavage of the fluorogenic substrate results in a fluorescent signal, which is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Pyroptosis Assay (LDH Release)

Objective: To measure the effect of this compound on pyroptotic cell death.

Methodology:

-

Immune cells, such as bone marrow-derived macrophages (BMDMs), are plated in a multi-well plate.

-

The cells are primed with LPS (e.g., 200 ng/mL for 4 hours) to upregulate pro-IL-1β and inflammasome components.

-

The cells are pre-incubated with this compound (e.g., 10 µM for 30 minutes).

-

Inflammasome activation is triggered with a specific agonist, such as ATP or nigericin.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. A decrease in LDH release in the presence of this compound indicates inhibition of pyroptosis.[1]

Cytokine Release Assay (ELISA)

Objective: To quantify the inhibition of IL-1β release by this compound.

Methodology:

-

The experimental setup is similar to the LDH release assay, with macrophages being primed and treated with this compound before inflammasome activation.

-

Following inflammasome activation, the cell culture supernatant is collected.

-

The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for IL-1β.

-

A reduction in the levels of secreted IL-1β in this compound-treated cells confirms the inhibition of caspase-1 activity.[1]

In Vivo Applications

The utility of this compound has been demonstrated in preclinical models. For instance, in a mouse model of traumatic brain injury (TBI), administration of this compound was shown to suppress pyroptosis and exert neuroprotective effects.[10] The study found that this compound treatment significantly downregulated the expression of activated caspase-1 and caspase-11, the N-terminal fragment of GSDMD, and mature IL-1β and IL-18.[10] This resulted in reduced neuronal death, attenuated brain edema, and improved neurobehavioral function, highlighting the therapeutic potential of targeting inflammatory caspases.[10]

Conclusion

This compound is a potent and specific inhibitor of inflammatory caspases, acting through the irreversible covalent modification of the active site cysteine. Its ability to block both canonical and non-canonical inflammasome pathways by preventing the cleavage of Gasdermin D and the maturation of IL-1β makes it an indispensable tool for research in immunology, neuroscience, and drug discovery. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental validation, solidifies its role as a cornerstone for investigating the multifaceted roles of pyroptosis in health and disease.

References

- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 10. This compound inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-FLTD-CMK in Inhibiting Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes and executed by the gasdermin family of proteins. A key event in this pathway is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines. Ac-FLTD-CMK, a peptide chloromethylketone, has emerged as a potent and specific inhibitor of inflammatory caspases, making it an invaluable tool for studying pyroptosis and a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pyroptosis and the Role of Inflammatory Caspases

Pyroptosis is a critical component of the innate immune response, triggered by various pathological stimuli, including microbial infections and endogenous danger signals. The activation of inflammasome complexes, such as NLRP3, leads to the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway, and caspase-4/5 (in humans) or caspase-11 (in mice) in the non-canonical pathway.[1][2] These caspases are responsible for two key downstream events: the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and the cleavage of GSDMD.[1][2] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[3][4]

This compound: A Specific Inhibitor of Inflammatory Caspases

N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (this compound) is a synthetic peptide inhibitor derived from the cleavage site of GSDMD.[1][5] This design allows it to specifically target and covalently bind to the active site of inflammatory caspases, thereby inhibiting their proteolytic activity.[1][6] A key advantage of this compound is its specificity for inflammatory caspases over apoptotic caspases, such as caspase-3, making it a precise tool to dissect the pyroptotic pathway without interfering with apoptosis.[1][6][7]

Mechanism of Action

This compound acts as an irreversible inhibitor of inflammatory caspases. The peptide sequence Phe-Leu-Thr-Asp mimics the caspase-1 cleavage site in GSDMD, allowing the inhibitor to fit into the enzyme's active site. The chloromethylketone (CMK) group then forms a covalent bond with a critical cysteine residue in the caspase active site, permanently inactivating the enzyme.[1][6] By inhibiting caspases-1, -4, -5, and -11, this compound effectively blocks the cleavage of GSDMD, preventing pore formation and subsequent pyroptotic cell death.[1][6][8] This also leads to a reduction in the release of mature IL-1β.[1][6]

Quantitative Inhibitory Activity

The potency of this compound against various inflammatory caspases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity, particularly for caspase-1.

| Caspase Target | IC50 Value |

| Caspase-1 | 46.7 nM[6][8][9][10] |

| Caspase-4 | 1.49 µM[6][8][9][10] |

| Caspase-5 | 329 nM[6][8][10] |

| Caspase-11 | Effective at 10 µM |

| Caspase-3 | Not an inhibitor[1][6][7] |

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the points of inhibition by this compound.

Caption: Canonical and Non-Canonical Pyroptosis Pathways and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on pyroptosis.

Cell Culture and Treatment

This initial step is crucial for subsequent assays.

References

- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Methods for Assessing Gasdermin D Inactivation in Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Caspase | TargetMol [targetmol.com]

- 10. This compound | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]

Ac-FLTD-CMK: A Potent Inhibitor of Gasdermin D Cleavage and Pyroptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases. This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell death. Ac-FLTD-CMK, a peptide-based inhibitor derived from the GSDMD cleavage site, has emerged as a specific and potent tool for studying and potentially targeting pyroptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a specific inhibitor of inflammatory caspases.[1][2] Its design is based on the amino acid sequence (FLTD) recognized and cleaved by these caspases within the GSDMD protein.[3][4] The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of the caspases, leading to irreversible inhibition.[5]

By targeting inflammatory caspases, this compound effectively blocks the cleavage of GSDMD.[6][7][8] This inhibition prevents the release of the pore-forming N-terminal GSDMD fragment, thereby suppressing pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β.[1] Notably, this compound demonstrates high specificity for inflammatory caspases (caspase-1, -4, -5, and -11) and does not significantly inhibit apoptotic caspases such as caspase-3.[1][2][7][9] This specificity makes it an invaluable tool for dissecting the pathways of pyroptotic cell death.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various inflammatory caspases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective nature.

| Caspase Target | IC50 Value | Reference(s) |

| Caspase-1 | 46.7 nM | [7][8][9] |

| Caspase-4 | 1.49 µM | [7][8][9] |

| Caspase-5 | 329 nM (0.33 µM) | [7][8] |

| Murine Caspase-11 | Inhibits at 10 µM |

Experimental Protocols

Gasdermin D Cleavage Assay via Immunoblotting

This protocol outlines a standard method to assess the inhibitory effect of this compound on GSDMD cleavage in a cellular context.[10][11][12]

1. Cell Culture and Treatment:

-

Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) at a suitable density.

-

Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components, including pro-caspase-11 and GSDMD. A typical priming condition is 200 ng/mL LPS for 4 hours.[1]

-

Pre-incubate the cells with this compound at the desired concentration (e.g., 10 µM) for 30 minutes.[1]

-

Induce inflammasome activation and pyroptosis. For the non-canonical pathway, this can be achieved by introducing LPS into the cytoplasm (e.g., via transfection or infection with Gram-negative bacteria). For the canonical NLRP3 inflammasome, after LPS priming, cells can be treated with agonists like ATP (5 mM) or nigericin (10 µM).[1]

2. Sample Preparation:

-

Cell Lysates: After treatment, carefully collect the cell culture supernatant. Lyse the adherent cells in a boiling lysis buffer (e.g., 66 mM Tris-HCl pH 7.4, 2% SDS, 10 mM DTT) to ensure complete protein denaturation and solubilization.[13]

-

Supernatant Protein Precipitation: To analyze secreted proteins, precipitate the proteins from the collected supernatant. This can be done using methods like methanol/chloroform precipitation.[13]

3. SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GSDMD. It is crucial to use an antibody that can detect both full-length GSDMD and the cleaved N-terminal fragment (p30).[14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results on an X-ray film or a digital imaging system.[13]

4. Data Analysis:

-

Compare the band intensities of full-length GSDMD and the cleaved GSDMD-N fragment across different treatment groups. A decrease in the cleaved fragment in the this compound-treated samples indicates inhibition of GSDMD cleavage.

Signaling Pathways

Non-Canonical Inflammasome Pathway and GSDMD Cleavage

The non-canonical inflammasome pathway is a critical defense mechanism against intracellular Gram-negative bacteria. It is directly activated by cytosolic lipopolysaccharide (LPS).[15][16]

Caption: Non-canonical inflammasome pathway leading to pyroptosis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow to determine the effectiveness of this compound in inhibiting GSDMD cleavage.

References

- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Caspase | TargetMol [targetmol.com]

- 10. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 11. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. Immunoblotting [bio-protocol.org]

- 14. Cleaved Gasdermin D (Gly277) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. Caspase 11 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Ac-FLTD-CMK: A Technical Guide to its Specificity for Inflammatory Caspases-1, -4, and -5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity and mechanism of the peptide inhibitor Ac-FLTD-CMK, a potent tool in the study of inflammatory signaling pathways. Derived from the cleavage site of Gasdermin D (GSDMD), this inhibitor has demonstrated significant selectivity for the inflammatory caspases-1, -4, and -5, which are key mediators of pyroptosis, a lytic form of programmed cell death. This document provides a comprehensive overview of its inhibitory profile, the experimental protocols for its characterization, and the cellular pathways it modulates.

Quantitative Inhibitory Profile of this compound

This compound exhibits a potent and selective inhibitory activity against the inflammatory caspases-1, -4, and -5. The inhibitor's efficacy is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound against human caspases.

| Caspase | IC50 Value |

| Caspase-1 | 46.7 nM |

| Caspase-4 | 1.49 µM |

| Caspase-5 | 329 nM (0.329 µM) |

| Caspase-3 | No significant inhibition |

Data compiled from multiple sources.[1][2][3][4][5][6]

The data clearly indicates that this compound is most potent against caspase-1, with significantly higher concentrations required to inhibit caspases-4 and -5. Notably, this compound does not inhibit caspase-3, a key executioner caspase in the apoptotic pathway, highlighting its specificity for inflammatory caspases.[1][6][7][8] This specificity makes it an invaluable tool for distinguishing between pyroptotic and apoptotic cell death mechanisms.

Mechanism of Action

This compound is a tetrapeptide (Phe-Leu-Thr-Asp) linked to a chloromethylketone (CMK) reactive group.[2] The peptide sequence mimics the cleavage site in Gasdermin D, allowing it to specifically target the active site of inflammatory caspases.[4][7] The CMK group forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the caspase, thereby inactivating the enzyme.[4] The crystal structure of caspase-1 in complex with this compound reveals extensive interactions, including both hydrogen bonds and hydrophobic contacts, which contribute to its high affinity and specificity.[1][4][9][10]

Signaling Pathways Modulated by this compound

This compound is a critical tool for investigating the canonical and non-canonical inflammasome pathways, which are central to the innate immune response.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is activated by a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These signals lead to the assembly of an inflammasome complex, which typically consists of a sensor protein (e.g., NLRP3, AIM2), an adaptor protein (ASC), and pro-caspase-1.[11][12][13] Within this complex, pro-caspase-1 undergoes auto-activation.[12][14] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, and also cleaves Gasdermin D to induce pyroptosis.[12][15] this compound directly inhibits the enzymatic activity of caspase-1, thereby blocking these downstream events.

Caption: Canonical inflammasome pathway leading to caspase-1 activation and pyroptosis.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is initiated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspases-4 and -5 in humans (caspase-11 in mice).[13][16][17] This interaction leads to the activation of these caspases, which then cleave Gasdermin D to induce pyroptosis.[13] The resulting cell lysis can also lead to the activation of the NLRP3 canonical inflammasome, amplifying the inflammatory response. This compound can inhibit caspases-4 and -5, thereby suppressing pyroptosis mediated by the non-canonical pathway.[1][7]

Caption: Non-canonical inflammasome pathway and its inhibition by this compound.

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory activity of this compound on caspases using a fluorometric assay. This method is based on the cleavage of a specific fluorogenic peptide substrate by the active caspase, resulting in the release of a fluorescent molecule that can be quantified.

Fluorometric Caspase Activity Assay

1. Materials and Reagents:

-

Recombinant active human caspase-1, -4, or -5

-

This compound inhibitor

-

Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AFC for caspase-1)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

2. Experimental Procedure:

-

Prepare Reagents:

-

Reconstitute the recombinant caspase, substrate, and inhibitor according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the diluted this compound to the respective wells. Include a control well with no inhibitor.

-

Add the recombinant caspase to all wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Take kinetic readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for determining the IC50 of this compound for a specific caspase.

Conclusion

This compound is a highly specific and potent inhibitor of the inflammatory caspases-1, -4, and -5. Its ability to discriminate between inflammatory caspases and apoptotic caspases, such as caspase-3, makes it an indispensable tool for researchers in immunology, cell biology, and drug discovery. The quantitative data on its inhibitory profile, coupled with a clear understanding of the signaling pathways it modulates, allows for the precise dissection of the roles of these caspases in health and disease. The provided experimental framework offers a starting point for the in-house characterization and application of this inhibitor in various research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Caspase Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 5. This compound | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Caspase 1 - Wikipedia [en.wikipedia.org]

- 13. Inflammasome - Wikipedia [en.wikipedia.org]

- 14. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. archive.ceciis.foi.hr [archive.ceciis.foi.hr]

- 17. The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Design of Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent and specific inhibitor of inflammatory caspases, namely caspase-1, -4, -5, and -11.[1][2][3] Its development represents a significant advancement in the study of pyroptosis, a form of programmed cell death crucial in innate immunity and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, design, mechanism of action, and key experimental protocols related to this compound.

Discovery and Design Rationale

The design of this compound is a prime example of substrate-inspired drug design. Its discovery was based on the identification of Gasdermin D (GSDMD) as the key executioner of pyroptosis. Inflammatory caspases cleave GSDMD at a specific tetrapeptide motif, 272-FLTD-275, in humans.[3][4] This cleavage event unleashes the N-terminal domain of GSDMD, which then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

The researchers behind this compound hypothesized that a peptide mimicking this cleavage site could act as a competitive inhibitor for these caspases. The design incorporates several key features:

-

Peptide Sequence (FLTD): The core of the inhibitor is the tetrapeptide sequence Phe-Leu-Thr-Asp, directly mirroring the GSDMD cleavage site recognized by inflammatory caspases.[3]

-

N-terminal Acetyl Group (Ac-): The addition of an acetyl group to the N-terminus enhances the inhibitor's stability and cell permeability, crucial for its efficacy in cellular assays.

-

C-terminal Chloromethylketone (-CMK): The chloromethylketone moiety is an irreversible covalent inhibitor that forms a stable thioether bond with the cysteine residue in the active site of the caspases.[3] This covalent modification ensures potent and sustained inhibition.

This rational design approach resulted in an inhibitor with high specificity for inflammatory caspases, showing no significant activity against apoptotic caspases like caspase-3.[2][3]

Mechanism of Action

This compound functions by directly targeting and inhibiting the enzymatic activity of inflammatory caspases. By binding to the active site of these caspases, it prevents the cleavage of their natural substrate, GSDMD.[1][3] This inhibition blocks the downstream events of pyroptosis, including the formation of GSDMD pores, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][3] The crystal structure of caspase-1 in complex with this compound has confirmed that the inhibitor binds to the catalytic groove of the enzyme, involving extensive hydrogen bonds and hydrophobic interactions.[1]

Quantitative Data

The inhibitory potency of this compound against various inflammatory caspases has been quantified through in vitro enzymatic assays.

| Caspase Target | IC50 Value |

| Caspase-1 | 46.7 nM[1][2] |

| Caspase-4 | 1.49 µM[1][2] |

| Caspase-5 | 329 nM[1][2] |

| Caspase-11 | Inhibition observed at 10 µM[2] |

| Caspase-3 | No significant inhibition[2][3] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, based on its structure as a modified tetrapeptide, its synthesis would generally follow the principles of Solid-Phase Peptide Synthesis (SPPS) .

General Principles of SPPS for this compound:

-

Resin Attachment: The C-terminal amino acid, Aspartic Acid (Asp), protected at its side chain, would be attached to a solid support resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached Asp is removed.

-

Coupling: The next amino acid in the sequence (Threonine, Thr), with its N-terminus and side chain protected, is activated and coupled to the deprotected N-terminus of the resin-bound Asp.

-

Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Leucine (Leu) and Phenylalanine (Phe).

-

N-terminal Acetylation: Following the final coupling step, the N-terminus of the Phe residue is acetylated.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

CMK Moiety Introduction: The C-terminal carboxylic acid is converted to a chloromethylketone. This is a critical and specialized step that would require specific reagents and reaction conditions to achieve the desired modification without affecting other parts of the peptide.

-

Purification: The final product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Caspase Activity Assay

This protocol assesses the ability of this compound to inhibit the enzymatic activity of purified caspases.

-

Reagents:

-

Recombinant active caspase-1, -4, or -5.

-

Fluorogenic caspase substrate (e.g., Ac-WEHD-AMC for caspase-1, -4, -5).

-

Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

-

This compound at various concentrations.

-

96-well black microplate.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the caspase enzyme, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

-

Cellular Pyroptosis Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of cell lysis and pyroptosis.

-

Cell Culture and Treatment:

-

Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-inflammatory genes.

-

Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Induce pyroptosis by adding an inflammasome activator, such as ATP (5 mM) or Nigericin (10 µM), for 1-2 hours.

-

-

LDH Measurement:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect a portion of the supernatant from each well.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

-

IL-1β Release Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of inflammasome activation.

-

Sample Collection:

-

Following the cell culture and treatment protocol described in the pyroptosis assay, collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Use a commercial ELISA kit for mouse or human IL-1β, depending on the cell type used.

-

Follow the manufacturer's protocol, which typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for IL-1β.

-

Adding the collected supernatants and a series of IL-1β standards to the wells.

-

Incubating to allow the IL-1β to bind to the capture antibody.

-

Washing the plate to remove unbound proteins.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to allow the detection antibody to bind to the captured IL-1β.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of IL-1β in the experimental samples based on the standard curve.

-

GSDMD Cleavage Assay (Western Blot)

This assay visualizes the cleavage of GSDMD in cell lysates as a direct measure of inflammatory caspase activity.

-

Cell Lysis and Protein Quantification:

-

After cell treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blot Procedure:

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GSDMD. This antibody should be able to detect both the full-length and the cleaved N-terminal fragment of GSDMD.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane again.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The appearance of a smaller band corresponding to the N-terminal fragment of GSDMD indicates caspase-mediated cleavage.

-

Visualizations

Caption: this compound inhibits the pyroptosis signaling pathway.

Caption: Workflow for evaluating this compound in cellular assays.

References

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrapeptide tyrosine kinase inhibitors. Enantioselective synthesis of p-hydroxymethyl-L-phenylalanine, incorporation into a tetrapeptide, and subsequent elaboration into p-(R,S-hydroxyphosphonomethyl)-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-FLTD-CMK in Canonical and Non-canonical Inflammasome Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation, trigger inflammatory responses and a form of programmed cell death known as pyroptosis. These pathways are tightly regulated, and their dysregulation is implicated in a host of inflammatory diseases. N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK), a peptide inhibitor derived from the cleavage site of Gasdermin D (GSDMD), has emerged as a potent and specific tool for dissecting the roles of inflammatory caspases in both canonical and non-canonical inflammasome signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on key inflammatory caspases, and detailed experimental protocols for its application in inflammasome research.

Introduction to Inflammasome Pathways

The inflammasome signaling cascades are broadly categorized into canonical and non-canonical pathways, both culminating in inflammation and pyroptosis.

Canonical Inflammasome Pathway: This pathway is activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These signals are recognized by sensor proteins such as NLRP3, NLRC4, AIM2, and pyrin, leading to the assembly of the inflammasome complex. This complex recruits and activates pro-caspase-1. Activated caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), a key executioner of pyroptosis. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of mature cytokines and other cellular contents, thereby propagating the inflammatory response.

Non-canonical Inflammasome Pathway: This pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Intracellular LPS directly binds to and activates pro-caspase-11 in mice and its human orthologs, pro-caspase-4 and pro-caspase-5.[1][3] Activated caspase-11/4/5 also cleaves GSDMD, leading to pyroptosis.[1] The GSDMD pores can also lead to potassium efflux, which in turn can activate the NLRP3 inflammasome in a secondary step, resulting in caspase-1 activation and the maturation of IL-1β and IL-18.[1][3]

This compound: A Specific Inhibitor of Inflammatory Caspases

This compound is a synthetic tetrapeptide that mimics the FLTD cleavage site in GSDMD recognized by inflammatory caspases.[4][5] By covalently modifying the catalytic cysteine residue of these caspases, it acts as an irreversible inhibitor.[4][5]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of inflammatory caspases, thereby blocking the cleavage of their downstream substrates, most notably GSDMD.[4][6][7] This inhibition prevents the formation of GSDMD pores, suppressing pyroptosis and the release of mature IL-1β.[4] A key feature of this compound is its high specificity for inflammatory caspases (caspase-1, -4, -5, and -11) over apoptotic caspases like caspase-3.[4][6][8][9] This selectivity makes it an invaluable tool for distinguishing between pyroptotic and apoptotic cell death pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various inflammatory caspases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Caspase Target | IC50 Value | Reference(s) |

| Human Caspase-1 | 46.7 nM | [6][7][8][10] |

| Human Caspase-4 | 1.49 µM | [6][7][8][10] |

| Human Caspase-5 | 329 nM (0.33 µM) | [6][7] |

| Murine Caspase-11 | Inhibits at 10 µM | |

| Human Caspase-3 | Not targeted | [4][6][8] |

Visualizing the Impact of this compound on Inflammasome Pathways

The following diagrams illustrate the canonical and non-canonical inflammasome pathways and pinpoint the inhibitory action of this compound.

Caption: Canonical inflammasome pathway and the inhibitory site of this compound.

Caption: Non-canonical inflammasome pathway and the inhibitory sites of this compound.

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of this compound on inflammasome activation.

Cell Culture and Inflammasome Activation

Objective: To activate canonical and non-canonical inflammasomes in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

LPS (from E. coli O111:B4).

-

ATP or Nigericin (for NLRP3 activation).

-

Cholera Toxin B (CTB) (for non-canonical activation).

-

This compound (dissolved in DMSO).

-

Vehicle control (DMSO).

Protocol:

-

Seed BMDMs or differentiated THP-1 cells in appropriate culture plates and allow them to adhere overnight.

-

Priming (Signal 1): For most inflammasomes, prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.[4][7]

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30 minutes prior to activation.[4][7]

-

Activation (Signal 2):

-

After incubation, collect the cell culture supernatants and cell lysates for downstream analysis.

Measurement of Pyroptosis: Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cell lysis (pyroptosis) by measuring the release of the cytosolic enzyme LDH into the supernatant.

Materials:

-

Cell culture supernatants from the inflammasome activation experiment.

-

Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

-

96-well flat-bottom plate.

-

Microplate reader capable of measuring absorbance at 490 nm.

Protocol:

-

Centrifuge the collected cell culture supernatants to pellet any detached cells.

-

Transfer 50 µL of the clarified supernatant to a new 96-well plate.[11][12]

-

Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.

-

Prepare a negative control using media from untreated, intact cells.

-

Add 50 µL of the LDH assay substrate mix to each well and incubate at room temperature for 30 minutes, protected from light.[12]

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

Caption: Workflow for the Lactate Dehydrogenase (LDH) assay to measure pyroptosis.

Measurement of Cytokine Release: IL-1β ELISA

Objective: To quantify the amount of mature IL-1β released into the supernatant.

Materials:

-

Cell culture supernatants from the inflammasome activation experiment.

-

Commercially available IL-1β ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, RayBiotech).

-

96-well ELISA plate pre-coated with anti-IL-1β capture antibody.

-

Recombinant IL-1β standard.

-

Biotinylated detection antibody.

-

Streptavidin-HRP.

-

TMB substrate.

-

Stop solution.

-

Wash buffer.

-

Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

-

Prepare the IL-1β standards and samples (supernatants) according to the kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the wells of the pre-coated ELISA plate.[13]

-

Incubate for the recommended time (e.g., 2.5 hours at room temperature).[13]

-

Wash the plate multiple times with the wash buffer.[14]

-

Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[13]

-

Wash the plate.

-

Add 100 µL of Streptavidin-HRP to each well and incubate (e.g., 45 minutes at room temperature).[13]

-

Wash the plate.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (e.g., 30 minutes).[13]

-

Add 50 µL of stop solution to each well.[13]

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of IL-1β in the samples.

Caspase Activity Assay

Objective: To directly measure the enzymatic activity of specific caspases in cell lysates or with recombinant enzymes.

Materials:

-

Cell lysates or recombinant caspase-1, -4, -5, or -11.

-

Fluorometric or colorimetric caspase assay kit (e.g., from Abcam, Promega, Boster Bio).

-

Caspase-specific substrate (e.g., YVAD-AFC for caspase-1).

-

This compound.

-

96-well plate (black for fluorescence, clear for colorimetric).

-

Fluorometer or spectrophotometer.

Protocol:

-

Prepare cell lysates or dilute recombinant caspases in the assay buffer provided in the kit.

-

Add the lysate or recombinant enzyme to the wells of the 96-well plate.

-

Add different concentrations of this compound to the wells to determine its inhibitory effect.

-

Add the caspase-specific fluorogenic or chromogenic substrate.

-

Incubate at 37°C for the time recommended by the manufacturer.

-

Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA).[15]

-

The activity is proportional to the signal generated. The effect of this compound can be quantified by comparing the activity in its presence to the vehicle control.

Conclusion

This compound is a highly specific and potent inhibitor of inflammatory caspases, making it an indispensable tool for inflammasome research. Its ability to block both canonical and non-canonical inflammasome pathways by preventing GSDMD cleavage allows for the precise investigation of the roles of these pathways in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of inflammation and pyroptosis. The continued application of such specific inhibitors will undoubtedly further our understanding of inflammasome biology and aid in the development of novel therapeutics for inflammatory disorders.

References

- 1. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. An overview of the non-canonical inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Caspase | TargetMol [targetmol.com]

- 9. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]

- 11. 3.6. Supernatant Analysis for Cell Death Through Pyroptosis: LDH Release Assay Kit [bio-protocol.org]

- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. affigen.com [affigen.com]

- 15. bosterbio.com [bosterbio.com]

The chemical structure and properties of Ac-FLTD-CMK

An In-depth Technical Guide to Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

Introduction

This compound is a potent and selective peptide inhibitor designed to target inflammatory caspases.[1][2][3][4][5][6][7][8][9][10][11] Derived from the cleavage site of Gasdermin D (GSDMD), this molecule serves as a critical tool for researchers studying the inflammasome signaling pathways and pyroptotic cell death.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its application.

Chemical Structure and Properties

This compound is a tetrapeptide with the sequence Phe-Leu-Thr-Asp, modified with an N-terminal acetyl (Ac) group and a C-terminal chloromethylketone (CMK) moiety.[1] The CMK group is a reactive moiety that forms a covalent bond with the active site cysteine residue of caspases, leading to irreversible inhibition.[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H37ClN4O8 | [1][7][8] |

| Molecular Weight | 569.05 g/mol | [1][4][7] |

| CAS Number | 2376255-48-8 | [1][7][8] |

| Appearance | Solid | [7] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble to 1 mg/mL in DMSO | [1] |

| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. | [1][8] |

Inhibitory Activity

This compound demonstrates high selectivity for inflammatory caspases involved in the pyroptosis pathway, with minimal activity against apoptotic caspases like caspase-3.[2][3][5][6][7][8][9][10][11]

| Target Caspase | IC50 Value | Reference(s) |

| Human Caspase-1 | 46.7 nM | [1][2][3][4][7][8][9][11] |

| Human Caspase-4 | 1.49 µM | [1][2][3][4][7][8][9][11] |

| Human Caspase-5 | 329 nM (0.33 µM) | [1][2][3][4][7][8][9][11] |

| Murine Caspase-11 | Inhibits at 10 µM | [1] |

| Caspase-3 | Not a target | [2][3][5][6] |

Mechanism of Action: Inhibition of Pyroptosis

This compound acts as a specific inhibitor of the inflammatory caspase cascade that leads to pyroptosis, a form of pro-inflammatory programmed cell death.[3][5][6] The process begins with the activation of inflammasomes, which are multi-protein signaling platforms.[3][5][6]

Activated inflammasomes (e.g., NLRP3) recruit and activate inflammatory caspases such as caspase-1 (in the canonical pathway) or caspases-4/5/11 (in the non-canonical pathway).[3][12] These caspases then cleave their primary substrate, Gasdermin D (GSDMD).[5][6][12] This cleavage event liberates the N-terminal domain of GSDMD, which oligomerizes and forms pores in the cell membrane.[6][12] These pores disrupt the cell's osmotic balance, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][3][5][6]

This compound, mimicking the GSDMD cleavage site sequence 'FLTD', binds to the catalytic groove of inflammatory caspases.[12] The crystal structure of the caspase-1/Ac-FLTD-CMK complex (PDB ID: 6BZ9) reveals that the inhibitor is held in place by extensive hydrogen bonds and hydrophobic interactions.[2][3][12] The CMK moiety forms a covalent bond with the catalytic cysteine residue (Cys285) of caspase-1, irreversibly blocking its ability to recognize and cleave GSDMD.[12] By preventing GSDMD cleavage, this compound effectively suppresses pyroptosis and the subsequent release of inflammatory mediators.[1][2][3][4][5][6]

Experimental Protocols

The following protocols are based on methodologies described in the literature for evaluating the efficacy of this compound.[5]

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This experiment assesses the ability of this compound to inhibit pyroptosis and IL-1β release in bone marrow-derived macrophages (BMDMs) following NLRP3 inflammasome activation.

1. Cell Culture and Priming:

-

Plate BMDMs at a density of 2 x 10^4 cells/well in a 96-well plate and culture overnight.

-

Prime the cells by treating them with 200 ng/mL of lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3 components.

2. Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-incubate the LPS-primed cells with 10 µM this compound for 30 minutes. Include appropriate controls: a vehicle control (DMSO) and a positive control inhibitor like the pan-caspase inhibitor z-VAD-FMK or the NLRP3-specific inhibitor MCC950.[5]

3. Inflammasome Activation:

-

Induce NLRP3 inflammasome activation by adding either 5 mM ATP or 10 µM nigericin to the wells.[5]

-

Incubate for 30-60 minutes.

4. Measurement of Pyroptosis (Cytotoxicity):

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from lysed cells using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates a higher level of pyroptosis.

5. Measurement of IL-1β Release:

-

Use the same cell culture supernatant.

-

Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine IL-1β.

Conclusion

This compound is a highly specific and potent tool for the in vitro and in vivo study of inflammatory caspase-driven pyroptosis.[4][5] Its mechanism of action, centered on the irreversible inhibition of GSDMD cleavage, allows for precise dissection of the inflammasome signaling pathway.[2][3][4][5] The data and protocols presented in this guide offer researchers a solid foundation for utilizing this compound to investigate the roles of pyroptosis in various physiological and pathological conditions.

References

- 1. This compound | Caspases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. abmole.com [abmole.com]

- 10. This compound - Creative Peptides [creative-peptides.com]

- 11. This compound|CAS 2376255-48-8|DC Chemicals [dcchemicals.com]

- 12. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

Ac-FLTD-CMK: A Technical Guide to the Suppression of IL-1β Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous autoinflammatory diseases. Its release is tightly regulated by multi-protein complexes known as inflammasomes. Activation of inflammasomes triggers the maturation and secretion of IL-1β through a specialized form of programmed cell death called pyroptosis. A key player in this cascade is a family of inflammatory caspases. Ac-FLTD-CMK, a tetrapeptide chloromethylketone, has emerged as a highly specific and potent inhibitor of these caspases, thereby effectively suppressing IL-1β release. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory efficacy.

Mechanism of Action: Targeting the Inflammatory Caspases

This compound is a synthetic peptide derivative of the Gasdermin D (GSDMD) cleavage site, specifically designed to target and inhibit inflammatory caspases.[1][2] Its primary mechanism of action involves the irreversible covalent modification of the catalytic cysteine residue within the active site of these enzymes.[2] This targeted inhibition prevents the downstream events crucial for IL-1β release.

Inhibition of Inflammatory Caspases

This compound exhibits potent inhibitory activity against several key inflammatory caspases involved in the processing and release of IL-1β.[3][4] It is particularly effective against caspase-1, the primary enzyme responsible for cleaving pro-IL-1β into its active, secreted form.[3][4] Furthermore, it inhibits caspases-4, -5 (in humans), and -11 (in mice), which are key components of the non-canonical inflammasome pathway.[3][4] Importantly, this compound shows high selectivity for inflammatory caspases and does not significantly inhibit apoptotic caspases like caspase-3.[3]

Prevention of Gasdermin D Cleavage and Pyroptosis

A critical step in IL-1β release is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases.[1] This cleavage event generates an N-terminal fragment of GSDMD that oligomerizes and forms pores in the plasma membrane, leading to pyroptosis and the release of mature IL-1β.[1] By inhibiting the upstream inflammatory caspases, this compound effectively prevents the cleavage of GSDMD, thereby blocking pore formation and subsequent pyroptotic cell death and IL-1β secretion.[2][3]

Signaling Pathways

This compound effectively suppresses IL-1β release by intervening in both the canonical and non-canonical inflammasome signaling pathways.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is activated by a variety of stimuli, leading to the assembly of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2), the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and GSDMD. This compound directly inhibits activated caspase-1, halting the pathway at this critical juncture.

Caption: Inhibition of the canonical inflammasome pathway by this compound.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to the activation of caspase-4/5 (human) or caspase-11 (murine), which then cleave GSDMD. This compound inhibits these caspases, thereby blocking this alternative route to pyroptosis and IL-1β release.

Caption: Inhibition of the non-canonical inflammasome pathway by this compound.

Quantitative Data

The inhibitory potency of this compound against key inflammatory caspases has been quantified through in vitro enzymatic assays.

| Target Caspase | IC50 Value | Reference(s) |

| Caspase-1 | 46.7 nM | [3][4] |

| Caspase-4 | 1.49 µM | [3][4] |

| Caspase-5 | 329 nM | [3][4] |

| Caspase-11 | Not specified (inhibits) | [3] |

| Caspase-3 | Not inhibited | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Caspase Activity Assay

This assay measures the direct inhibitory effect of this compound on caspase enzymatic activity.

Caption: Workflow for in vitro caspase activity assay.

Protocol:

-

Reagent Preparation:

-

Reconstitute recombinant active caspases (e.g., caspase-1, -4, -5, or -11) in assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of the appropriate fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1) in DMSO. Dilute to the working concentration in assay buffer just before use.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the recombinant active caspase to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence at time zero using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[5][6]

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Plot the percentage of caspase activity versus the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for GSDMD Cleavage

This method is used to visualize the inhibition of GSDMD cleavage in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Plate macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in 6-well plates.

-

Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the inflammasome with an appropriate agonist (e.g., ATP or nigericin for the NLRP3 inflammasome).

-

-

Sample Preparation:

-

Collect the cell culture supernatant and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from the cell lysates by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GSDMD overnight at 4°C. This antibody should recognize both the full-length and the cleaved N-terminal fragment.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The full-length GSDMD will appear as a ~53 kDa band, and the cleaved N-terminal fragment as a ~31 kDa band.[7]

-

IL-1β ELISA

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, providing a measure of the inhibitory effect of this compound on the final output of the inflammasome pathway.

Protocol:

-

Sample Collection:

-

Following cell treatment as described in the western blot protocol, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.[8]

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]

-

Wash the plate.

-

Add the collected cell culture supernatants and a standard curve of recombinant IL-1β to the wells. Incubate for 2 hours at room temperature.[9][10]

-

Wash the plate.

-

Add a biotinylated detection antibody specific for IL-1β and incubate for 1-2 hours at room temperature.[9][10]

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[9][10]

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[9][10]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[9][10]

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the recombinant IL-1β standards.

-

Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of inhibition of IL-1β release by this compound compared to the vehicle-treated control.

-

Conclusion

This compound is a powerful research tool for investigating the roles of inflammatory caspases and pyroptosis in health and disease. Its high potency and selectivity make it an invaluable inhibitor for dissecting the molecular mechanisms of inflammasome activation and IL-1β release. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of this compound and similar inhibitors, facilitating further research into novel therapeutics for inflammatory disorders.

References

- 1. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abcam.com [abcam.com]

- 6. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mpbio.com [mpbio.com]

A Technical Guide to Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases and Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK), a pivotal research tool in the study of innate immunity. Derived from the cleavage site of Gasdermin D (GSDMD), this peptide inhibitor offers high specificity for inflammatory caspases, making it invaluable for dissecting the mechanisms of pyroptotic cell death.

Core Mechanism of Action

This compound is a potent and selective irreversible inhibitor of inflammatory caspases. Its peptide sequence, "FLTD," mimics the cleavage site within human GSDMD that is recognized by caspases-1, -4, -5, and the murine equivalent, caspase-11.[1][2] By binding to the active site of these caspases, this compound prevents the proteolytic cleavage of GSDMD.[3][4] This inhibition is critical because the cleavage of GSDMD is the central execution step in pyroptosis, a highly inflammatory form of programmed cell death.[2][5]

Upon cleavage, the N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines like IL-1β and IL-18.[5][6] this compound effectively blocks this entire cascade by preventing the initial GSDMD cleavage.[4] A key advantage of this compound is its specificity; it does not significantly inhibit apoptotic caspases, such as caspase-3, allowing researchers to distinguish pyroptotic from apoptotic cell death pathways.[6][7]

Quantitative Inhibitory Activity

The efficacy of this compound has been quantified through in vitro enzymatic assays, revealing its high potency against specific inflammatory caspases. The half-maximal inhibitory concentration (IC50) values demonstrate a particularly strong affinity for Caspase-1.

| Target Caspase | IC50 Value (Human) | Citation(s) |

| Caspase-1 | 46.7 nM | [3][7] |

| Caspase-4 | 1.49 µM | [3][7] |

| Caspase-5 | 329 nM (0.33 µM) | [3][7] |

| Caspase-11 (Murine) | Effective at 10 µM | |

| Caspase-3 | Not effective / Not targeted | [4][7] |

Note: Some variability in IC50 values exists in the literature. The values presented are commonly cited figures.[8]

Signaling Pathway Inhibition

This compound acts as a roadblock in both canonical and non-canonical inflammasome signaling pathways, which are critical for detecting pathogens and cellular danger signals.

-

Canonical Inflammasome Pathway: Sensor proteins (e.g., NLRP3) detect stimuli and assemble an inflammasome complex, which activates Caspase-1. Activated Caspase-1 then cleaves GSDMD and pro-inflammatory cytokines. This compound directly inhibits Caspase-1, halting pyroptosis and cytokine maturation.[4][5]

-

Non-Canonical Inflammasome Pathway: Intracellular lipopolysaccharide (LPS) directly activates Caspase-4/5 (in humans) or Caspase-11 (in mice). These caspases also cleave GSDMD to induce pyroptosis. This compound inhibits these caspases, blocking this pathway as well.[4]

The diagram below illustrates the points of inhibition by this compound in these critical immune signaling cascades.

Key Experimental Protocols

This compound is typically used in cell-based assays to probe inflammasome activation and pyroptosis. Below are summarized methodologies for common experiments.

This protocol details a standard method to induce NLRP3 inflammasome activation and assess the inhibitory effect of this compound.

Objective: To measure the inhibition of pyroptosis (via LDH release) and IL-1β secretion in macrophages.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells (differentiated with PMA).

-

LPS (Lipopolysaccharide) from E. coli.

-

Nigericin or ATP (Adenosine triphosphate).

-

This compound (dissolved in DMSO).

-

Opti-MEM or similar serum-free media.

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

-

IL-1β ELISA kit.

Procedure:

-

Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming: Replace the medium with fresh medium containing LPS (typically 200 ng/mL). Incubate for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[4]

-

Inhibitor Treatment: Pre-treat the cells by adding this compound at the desired concentration (e.g., 10-20 µM) to the wells. Incubate for 30-60 minutes.[4] Include vehicle control (DMSO) and positive control (no inhibitor) wells.

-

Inflammasome Activation: Add the NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.[3][4]

-

Incubation: Incubate for 30-90 minutes, depending on the cell type and activator.

-